molecular formula C24H25N5O3 B10921941 6-cyclopropyl-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10921941
M. Wt: 431.5 g/mol
InChI Key: XIIDNRHJGUCDSI-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of cyclopropyl, pyrazole, methoxyphenyl, and isoxazolo[5,4-b]pyridine moieties. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the cyclopropyl, pyrazole, and methoxyphenyl groups. Common reagents used in these reactions include cyclopropylamine, 1,5-dimethyl-1H-pyrazole, and 4-methoxybenzaldehyde. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety protocols and environmental considerations are also crucial in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazole and methoxyphenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 6-CYCLOPROPYL-N~4~-[1-(1H-PYRAZOL-4-YL)ETHYL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • 6-CYCLOPROPYL-N~4~-[1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 6-CYCLOPROPYL-N~4~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features, such as the cyclopropyl and 1,5-dimethyl-1H-pyrazole groups, which confer distinct biological activities and chemical properties compared to similar compounds .

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

6-cyclopropyl-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H25N5O3/c1-13(19-12-25-29(3)14(19)2)26-23(30)18-11-20(15-5-6-15)27-24-21(18)22(28-32-24)16-7-9-17(31-4)10-8-16/h7-13,15H,5-6H2,1-4H3,(H,26,30)

InChI Key

XIIDNRHJGUCDSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(C)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)OC)C5CC5

Origin of Product

United States

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